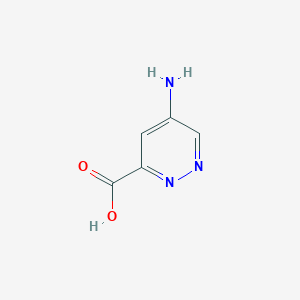
5-Aminopyridazine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminopyridazine-3-carboxylicacid is a heterocyclic compound that contains a pyridazine ring with an amino group at the 5-position and a carboxylic acid group at the 3-position. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyridazine-3-carboxylicacid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hydrazine derivatives with dicarboxylic acid esters, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of catalysts such as palladium or nickel, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Aminopyridazine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyridazine derivatives. These products have diverse applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
5-Aminopyridazine-3-carboxylicacid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its anti-inflammatory and analgesic properties.
Industry: It is used in the development of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 5-Aminopyridazine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-3-carboxylic acid. These compounds share the pyridazine ring structure but differ in the functional groups attached to the ring .
Uniqueness
5-Aminopyridazine-3-carboxylicacid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridazine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound in drug discovery and development .
Propiedades
Fórmula molecular |
C5H5N3O2 |
|---|---|
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
5-aminopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C5H5N3O2/c6-3-1-4(5(9)10)8-7-2-3/h1-2H,(H2,6,8)(H,9,10) |
Clave InChI |
DYRPIRHVAKPPQR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















